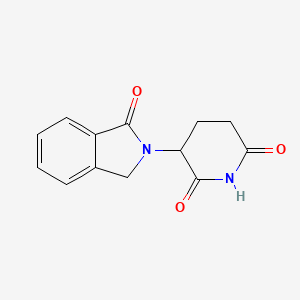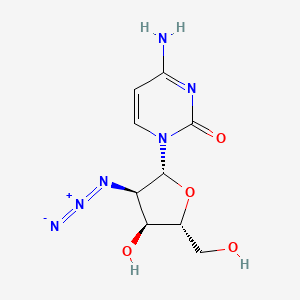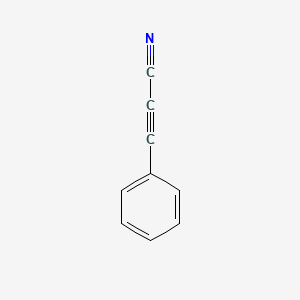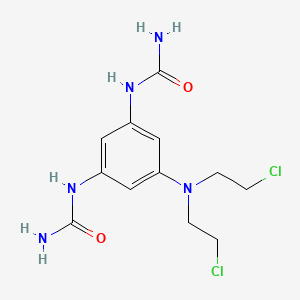
2-叔丁基嘧啶-5-醇
描述
科学研究应用
2-Tert-butylpyrimidin-5-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. This makes it a potential candidate for the development of insecticides and pesticides . Additionally, its hydroxypyrimidine structure may have anti-inflammatory and antioxidant properties, making it useful in the development of pharmaceuticals .
作用机制
Target of Action
It is known to be a functional parent of tebupirimfos , which is an inhibitor that interferes with the action of enzyme acetylcholinesterase .
Mode of Action
Tebupirimfos inhibits the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine into choline and acetic acid .
生化分析
Biochemical Properties
2-Tert-butylpyrimidin-5-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme dihydroorotate dehydrogenase, which is involved in the pyrimidine biosynthesis pathway. The compound acts as an inhibitor, thereby affecting the synthesis of pyrimidine nucleotides. Additionally, 2-Tert-butylpyrimidin-5-ol has been observed to interact with certain kinases, influencing phosphorylation processes within the cell .
Cellular Effects
The effects of 2-Tert-butylpyrimidin-5-ol on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the MAPK/ERK pathway. This compound can modulate gene expression by affecting transcription factors such as NF-κB and AP-1. Furthermore, 2-Tert-butylpyrimidin-5-ol impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall energy homeostasis .
Molecular Mechanism
At the molecular level, 2-Tert-butylpyrimidin-5-ol exerts its effects through several mechanisms. It binds to the active site of dihydroorotate dehydrogenase, inhibiting its activity and thus reducing the production of pyrimidine nucleotides. This inhibition leads to a decrease in DNA and RNA synthesis, affecting cell proliferation. Additionally, 2-Tert-butylpyrimidin-5-ol can activate or inhibit various kinases, leading to changes in phosphorylation states of proteins involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Tert-butylpyrimidin-5-ol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term studies have shown that prolonged exposure to 2-Tert-butylpyrimidin-5-ol can lead to adaptive changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Tert-butylpyrimidin-5-ol vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate immune responses. At higher doses, 2-Tert-butylpyrimidin-5-ol can induce toxicity, leading to liver and kidney damage. Threshold effects have been observed, where a certain dosage level results in a significant increase in adverse effects .
Metabolic Pathways
2-Tert-butylpyrimidin-5-ol is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes hydroxylation and conjugation reactions. The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. These metabolic processes can affect the levels of various metabolites, influencing overall metabolic flux .
Transport and Distribution
Within cells and tissues, 2-Tert-butylpyrimidin-5-ol is transported and distributed through specific transporters and binding proteins. It has been found to interact with organic anion transporters, facilitating its uptake into cells. The compound tends to accumulate in the liver and kidneys, where it exerts its primary effects. Its distribution is influenced by factors such as tissue perfusion and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 2-Tert-butylpyrimidin-5-ol is critical for its activity. It is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins. The compound can also be found in the nucleus, where it affects gene expression by interacting with transcription factors. Post-translational modifications, such as phosphorylation, can influence its localization and activity within the cell .
准备方法
The synthesis of 2-Tert-butylpyrimidin-5-ol can be achieved through various synthetic routes. One common method involves the reaction between tert-butyl methyl ketone and tert-butyronitrile . Another approach includes the use of dehydrating agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3’-dimethylaminopropyl)carbodiimide (EDCI) to prepare thiol esters from the corresponding carboxylic acids . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
化学反应分析
2-Tert-butylpyrimidin-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to be the functional parent of tebupirimfos, indicating that it may undergo reactions to form this compound . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
2-Tert-butylpyrimidin-5-ol can be compared with other similar compounds, such as tebupirimfos, which is a structural derivative of 2-Tert-butylpyrimidin-5-ol . Tebupirimfos is an organophosphorus insecticide that also acts as an acetylcholinesterase inhibitor . Other similar compounds include various hydroxypyrimidines, which share the pyrimidine ring structure with a hydroxyl group at different positions. The uniqueness of 2-Tert-butylpyrimidin-5-ol lies in its specific tert-butyl substitution at the 2-position, which may confer distinct chemical and biological properties.
属性
IUPAC Name |
2-tert-butylpyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(2,3)7-9-4-6(11)5-10-7/h4-5,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARZKOYAUVCWCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1072927 | |
| Record name | 5-Pyrimidinol, 2-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1072927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85929-96-0 | |
| Record name | 2-(1,1-Dimethylethyl)-5-pyrimidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85929-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Pyrimidinol, 2-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085929960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Pyrimidinol, 2-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Pyrimidinol, 2-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1072927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamic acid ethyl ester](/img/structure/B1195702.png)
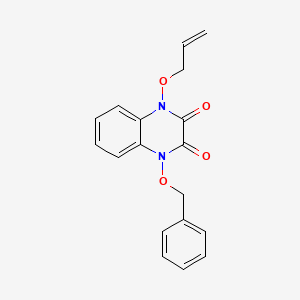
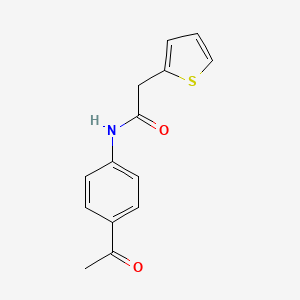
![1-(4-methylphenyl)spiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione](/img/structure/B1195706.png)
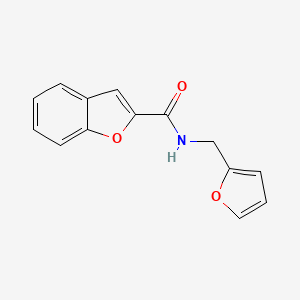
![methyl (1S,15S,17S,18S)-17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B1195711.png)
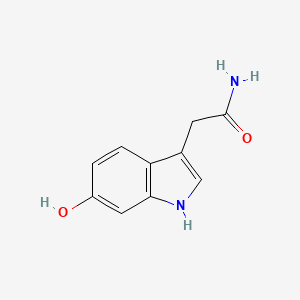
![7-Amino-4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine](/img/structure/B1195715.png)
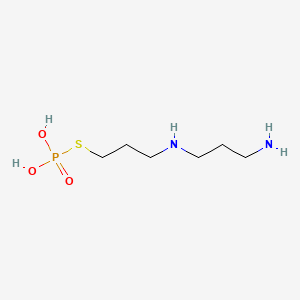
![2-Piperazin-1-ylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B1195718.png)
